6-hydroxy-2H-indazole-7-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-2H-indazole-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-6-7(12)2-1-5-3-9-10-8(5)6/h1-4,12H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJBDZKIIJEJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NNC=C21)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Hydroxy 2h Indazole 7 Carbaldehyde and Its Derivatives
Established Synthetic Pathways to 2H-Indazoles
Traditional methods for the synthesis of the 2H-indazole core rely on the construction of the pyrazole (B372694) ring onto a benzene (B151609) precursor through cyclization and condensation reactions.
Cyclization Reactions Utilizing Precursor Molecules
Cyclization reactions are a cornerstone of 2H-indazole synthesis, often involving the formation of the N-N bond or the closure of the pyrazole ring from appropriately substituted aromatic precursors. A prominent example is the Cadogan reductive cyclization. This method typically involves the deoxygenation of an ortho-nitro group, which then reacts with another nitrogen-containing substituent to form the indazole ring.
A mild, one-pot variation of this approach involves the reductive cyclization of ortho-imino-nitrobenzene substrates. These intermediates, generated in situ via condensation, can be cyclized using reagents like tri-n-butylphosphine to afford substituted 2H-indazoles. acs.orgorganic-chemistry.org This method is advantageous as it often proceeds under milder conditions (e.g., 80°C in isopropanol) compared to classic Cadogan reactions that require high temperatures. organic-chemistry.orgnih.gov The reaction is generally accepted to proceed through a nitrene intermediate. nih.gov
| Reaction Type | Precursor | Reagent | Key Features |
| Cadogan Reductive Cyclization | ortho-imino-nitrobenzene | tri-n-butylphosphine | One-pot, mild conditions, avoids harsh reagents |
Condensation Reactions with Hydrazine Derivatives
Condensation reactions between hydrazine derivatives and suitable ortho-substituted benzaldehydes or related compounds provide a direct route to the indazole core. A practical synthesis of indazoles has been developed from the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. nih.govacs.orguq.edu.au Utilizing O-methyloxime derivatives is particularly effective as it suppresses the competing Wolff-Kishner reduction, which can be a significant side reaction when using the free aldehydes. acs.orguq.edu.au
Another established method is the intramolecular cyclization of 2-azidobenzaldehydes with amines. While this doesn't directly involve hydrazine, it represents a related condensation and cyclization strategy to form the N-N bond of the indazole ring.
| Precursor 1 | Precursor 2 | Key Advantage |
| o-Fluorobenzaldehyde O-methyloxime | Hydrazine | Eliminates competitive Wolff-Kishner reduction |
| 2-Bromobenzaldehyde | Primary amine and Sodium azide | One-pot, three-component reaction |
Advanced and Catalyst-Mediated Synthetic Approaches
To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, modern organic synthesis has turned to transition metal catalysis.
Transition Metal-Catalyzed Methods
Transition metals, particularly copper and palladium, have emerged as powerful catalysts for the synthesis of 2H-indazoles, enabling milder reaction conditions and novel bond formations. researchgate.net These catalysts facilitate key C-N and N-N bond-forming steps. acs.org
Copper catalysts are effective in promoting the synthesis of 2H-indazoles through various pathways. One notable method is a one-pot, three-component reaction involving a 2-bromobenzaldehyde, a primary amine, and sodium azide. acs.orgorganic-chemistry.org In this process, the copper catalyst is crucial for the sequential formation of C-N and N-N bonds. acs.org This approach is valued for its operational simplicity and the use of readily available starting materials. acs.org
Copper(I) oxide nanoparticles have also been employed as a catalyst for a similar three-component reaction of 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide in a green solvent like polyethylene glycol (PEG 300). organic-chemistry.org Furthermore, copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes offers a route to 3-alkenyl-2H-indazoles. nih.gov
| Catalyst System | Reactants | Key Features |
| Copper(I) species | 2-Bromobenzaldehydes, primary amines, sodium azide | One-pot, three-component, broad substrate scope acs.orgorganic-chemistry.org |
| CuCl | 1H-Indazoles, diaryliodonium salts | Regioselective N(2)-arylation rsc.org |
| Copper(I) oxide nanoparticles | 2-Halobenzaldehydes, primary amines, sodium azide | Use of a green solvent organic-chemistry.org |
Palladium catalysis has significantly advanced the synthesis of 2-aryl-2H-indazoles. A key strategy involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. acs.orgorganic-chemistry.org This reaction, typically catalyzed by a system like Pd(OAc)₂ with a phosphine ligand (e.g., dppf) and a base (e.g., tBuONa), allows for the construction of the N(1)-C(7a) bond of the indazole ring. acs.orgorganic-chemistry.org This method is tolerant of a wide range of functional groups on both the aryl hydrazine and the benzyl bromide components. acs.orgorganic-chemistry.org
A direct, one-step synthesis of 2-aryl-substituted 2H-indazoles has also been developed through the palladium-catalyzed reaction of 2-bromobenzyl bromides with arylhydrazines. acs.org This process involves a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and subsequent oxidation. acs.org
| Catalyst System | Reactants | Reaction Type |
| Pd(OAc)₂/dppf/tBuONa | N-aryl-N-(o-bromobenzyl)hydrazines | Intramolecular amination acs.orgorganic-chemistry.org |
| Pd catalyst/t-Bu₃PHBF₄/Cs₂CO₃ | 2-Bromobenzyl bromides, arylhydrazines | Intermolecular N-benzylation followed by intramolecular N-arylation acs.org |
Ruthenium-Catalyzed Transformations
Ruthenium-catalyzed reactions, particularly those involving C-H activation and annulation, have emerged as powerful tools for the synthesis of heterocyclic compounds, including indazole derivatives. These methods offer high efficiency and regioselectivity. For instance, ruthenium(II)-catalyzed C-H/C-H (4+2) annulation of 2-aryl-N-heterocycles with vinylene carbonate provides a route to fused polyheterocyclic systems. A plausible approach to a precursor for 6-hydroxy-2H-indazole-7-carbaldehyde could involve the use of a suitably substituted starting material in a similar ruthenium-catalyzed C-H activation/annulation reaction. The choice of directing group and coupling partner would be crucial in achieving the desired substitution pattern. While specific examples for the target molecule are not documented, the versatility of ruthenium catalysis suggests its potential applicability.
A notable example of ruthenium's application is the synthesis of indazolone-fused cinnolines through a Ru(II)-catalyzed C-H coupling with diazo compounds. This involves a tandem pathway of C-H ruthenation, Ru(II)-carbene formation, migratory insertion, and condensation rsc.orgepa.gov. Adapting such a strategy would require a substrate with the pre-installed hydroxyl and a masked carbaldehyde group, or a precursor that allows for their introduction post-cyclization.
| Catalyst System | Substrates | Key Features | Ref. |
| [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | 2-aryl-N-heterocycles, Vinylene carbonate | C-H/C-H (4+2) annulation | researchgate.net |
| [Ru(p-cymene)(MeCN)₃(SbF₆)₂] | Indazolones, Diazo compounds | C-H activation, Tandem cyclization | rsc.orgepa.gov |
| [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ | N-phenyl triazines, Alkynes | Oxidative annulation, Directing group strategy | nih.gov |
Rhodium-Catalyzed Approaches
Rhodium catalysis has been extensively utilized for the synthesis of a wide array of functionalized indazoles, often proceeding through C-H activation pathways. nih.govacs.orgacs.org A prominent strategy involves the Rh(III)-catalyzed [4+1] annulation of azobenzenes with various partners like aldehydes or sulfoxonium ylides. nih.govacs.org This method allows for the one-step construction of the 2H-indazole core with a high degree of functional group tolerance. nih.gov For the synthesis of this compound, a potential route could involve an azobenzene precursor bearing a hydroxyl group at the appropriate position, which would direct the C-H activation, and an aldehyde partner that could introduce the formyl group or a precursor.
The regioselectivity of these reactions is often controlled by steric and electronic factors of the substituents on the azobenzene ring. nih.govacs.org For instance, the use of a removable aryl group has been demonstrated to allow for the preparation of N-unsubstituted indazoles. nih.gov This could be a valuable strategy if the N-substituent interferes with subsequent modifications or is not desired in the final molecule.
Another rhodium-catalyzed approach involves the annulation of 2-aryl-2H-indazoles with α-diazo carbonyl compounds, which can act as a C2 synthon to build more complex fused systems. researchgate.net While this is a functionalization of a pre-formed indazole, it highlights the utility of rhodium in manipulating the indazole core.
| Catalyst System | Substrates | Key Features | Ref. |
| [CpRhCl₂]₂ / AgSbF₆ | Azobenzenes, Aldehydes | [4+1] annulation, C-H activation | nih.gov |
| CpRh(MeCN)₃₂ | Azobenzenes, Sulfoxonium ylides | C-H functionalization, Annulation | acs.org |
| [CpRhCl₂]₂ / Cu(OAc)₂ | Azobenzenes, Acrylates | C-H functionalization, β-hydride elimination | |
| [CpRhCl₂]₂ / AgSbF₆ | Azoxy compounds, Diazoesters | Tandem C-H alkylation/decarboxylative cyclization |
Cadogan Reductive Cyclization Strategies
The Cadogan reductive cyclization is a classical and effective method for the synthesis of 2H-indazoles. nih.gov The reaction typically involves the deoxygenative cyclization of an ortho-nitrobenzaldimine, which can be formed in situ from an o-nitrobenzaldehyde and a primary amine. organic-chemistry.orgacs.orgnih.gov This methodology is particularly relevant for the synthesis of this compound, as a suitably substituted o-nitrobenzaldehyde precursor could potentially be used.
Traditionally, the Cadogan reaction requires harsh conditions, such as high temperatures and an excess of a trivalent phosphorus reagent (e.g., triethyl phosphite). nih.gov However, milder and more efficient one-pot procedures have been developed. For example, the use of tri-n-butylphosphine in isopropanol at 80°C allows for the condensation and subsequent reductive cyclization to occur in a single pot, accommodating a wide range of electronically diverse substrates. organic-chemistry.orgacs.orgnih.gov
Mechanistic studies suggest that the reaction may proceed through a nitrene intermediate, although non-nitrene pathways involving 2H-indazole N-oxides as intermediates have also been proposed, which has led to the development of formal Cadogan cyclizations at room temperature. nih.govacs.org
| Reducing Agent | Substrates | Conditions | Key Features | Ref. |
| Tri-n-butylphosphine | o-nitrobenzaldehydes, Amines | i-PrOH, 80°C | One-pot, mild conditions | organic-chemistry.orgacs.orgnih.gov |
| Triethyl phosphite | o-nitrobenzaldimines | High temperature | Classical method | nih.gov |
| Phospholene oxide / Silanes | o-nitrobenzaldehydes, Amines | Toluene, 100°C | Catalytic organophosphorus | researchgate.netfu-berlin.de |
One-Pot Multi-Component Reaction Sequences
One-pot multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 2H-indazoles from simple and readily available starting materials. researchgate.netfu-berlin.deorganic-chemistry.org These reactions combine several steps into a single operation, avoiding the isolation of intermediates and reducing waste.
A notable example is the three-component synthesis of 2H-indazoles from 2-bromo- or 2-chlorobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org This reaction is often catalyzed by copper(I) oxide nanoparticles and can be performed in green solvents like polyethylene glycol (PEG). organic-chemistry.org The catalyst plays a crucial role in the formation of both the C-N and N-N bonds. organic-chemistry.org This method demonstrates broad substrate scope and high tolerance for various functional groups. organic-chemistry.org
Another one-pot strategy involves the condensation of an o-nitrobenzaldehyde with an amine, followed by a reductive cyclization, as seen in some variations of the Cadogan reaction. organic-chemistry.orgacs.orgnih.govresearchgate.netfu-berlin.de These methods are highly convergent and allow for the rapid assembly of the 2H-indazole core.
| Catalyst | Components | Solvent | Key Features | Ref. |
| Cu₂O nanoparticles | 2-halobenzaldehydes, Primary amines, NaN₃ | PEG-300 | Ligand-free, Green solvent | organic-chemistry.org |
| [Cu(phen)(PPh₃)₂]NO₃ | 2-bromobenzaldehyde, Aromatic amine, NaN₃ | Microwave | High-yielding, Scalable | |
| Phospholene oxide / Silanes | 2-nitrobenzaldehydes, Primary amines | Toluene | Organophosphorus-mediated | researchgate.netfu-berlin.de |
C-H Activation/Annulation Methodologies
The direct functionalization of C-H bonds has become a cornerstone of modern organic synthesis, providing a highly efficient and atom-economical way to construct complex molecules. nih.govacs.orgresearchgate.netresearchgate.net In the context of 2H-indazole synthesis, transition-metal-catalyzed C-H activation/annulation sequences have proven to be particularly powerful. nih.govacs.orgresearchgate.netnih.gov
Rhodium(III) catalysts are frequently employed for this purpose, often using a directing group to achieve high regioselectivity. nih.govacs.org As discussed previously, the annulation of azobenzenes with aldehydes or other coupling partners is a prime example. nih.gov The azo group directs the ortho-C-H activation, leading to the formation of a rhodacycle intermediate, which then participates in the annulation cascade. nih.gov
Ruthenium(II) catalysts have also been shown to be effective for the C-H functionalization of N-heterocycles, which can be applied to the synthesis of fused indazole systems. researchgate.net These reactions often proceed via a concerted metalation-deprotonation mechanism. The development of C-H activation strategies that are tolerant of the desired hydroxyl and carbaldehyde functionalities, or that allow for their late-stage introduction, would be a key step towards the synthesis of this compound.
| Catalyst System | Substrates | Directing Group | Key Features | Ref. |
| [CpRhCl₂]₂ / AgSbF₆ | Azobenzenes, Aldehydes | Azo group | [4+1] Annulation | nih.govacs.org |
| [Ru(p-cymene)Cl₂]₂ | 2-aryl-N-heterocycles | N-heterocycle | C-H/C-H (4+2) annulation | researchgate.net |
| CpRh(III) | 2-aryl-2H-indazoles, Diazotized Meldrum's acid | 2H-indazole | ortho-alkylation | researchgate.net |
Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. In the synthesis of 2H-indazoles, several approaches align with these principles.
One-pot multi-component reactions, as described earlier, are inherently greener as they reduce the number of synthetic steps and the associated waste from workups and purifications. organic-chemistry.org The use of environmentally benign solvents, such as water or polyethylene glycol (PEG), and the development of catalyst systems that can be recycled are also key aspects of green synthetic design. organic-chemistry.orgacs.orgnih.gov For example, the synthesis of 2H-indazoles using copper oxide nanoparticles on activated carbon in PEG-400 is a notable green approach. acs.orgnih.gov
Furthermore, methodologies that avoid the use of toxic or hazardous reagents are highly desirable. Metal-free reactions, such as certain organophosphorus-mediated cyclizations or visible-light-mediated syntheses, offer sustainable alternatives to some traditional transition-metal-catalyzed processes. researchgate.netfu-berlin.deacs.org Electrochemical methods are also gaining traction as they can often be performed under mild conditions without the need for chemical oxidants or reductants. researchgate.net
| Green Aspect | Synthetic Approach | Example | Ref. |
| Green Solvent | One-pot three-component reaction | Use of PEG-400 as a recyclable solvent | organic-chemistry.orgacs.orgnih.gov |
| Recyclable Catalyst | Heterogeneous catalysis | CuO nanoparticles on activated carbon | acs.orgnih.gov |
| Metal-Free | Reductive cyclization | Organophosphorus/silane system | researchgate.netfu-berlin.de |
| Energy Efficiency | Microwave-assisted synthesis | Accelerated one-pot synthesis | |
| Alternative Energy | Visible light-mediated synthesis | Catalyst-free heterodifunctionalization | acs.org |
Regioselective Synthesis of 2H-Indazole Isomers
The regioselective synthesis of 2H-indazoles over their 1H-isomers is a significant challenge in indazole chemistry, as the 1H-tautomer is often thermodynamically more stable. Consequently, methods that provide exclusive or high selectivity for the 2H-isomer are of great value.
The Cadogan reductive cyclization is a classic example of a regioselective synthesis of 2H-indazoles, as the cyclization of the in situ formed ortho-imino-nitrobenzene intermediate leads directly to the 2-substituted product. organic-chemistry.orgacs.orgnih.gov Similarly, the one-pot, three-component reaction of 2-halobenzaldehydes, primary amines, and sodium azide also yields 2H-indazoles with high regioselectivity. organic-chemistry.org
In C-H activation strategies, the regioselectivity is often dictated by the directing group. For example, in the rhodium-catalyzed annulation of azobenzenes, the azo group directs the C-H activation to the ortho position, ultimately leading to the 2-aryl-2H-indazole product. nih.govacs.org
Direct alkylation or arylation of the indazole core can lead to mixtures of 1- and 2-substituted isomers. However, regioselective methods have been developed. For instance, copper-catalyzed C-N cross-coupling of 1H-indazoles with diaryliodonium salts has been shown to afford 2-substituted-2H-indazoles with complete N(2)-regiocontrol. rsc.org
| Method | Key Factor for Regioselectivity | Outcome | Ref. |
| Cadogan Reductive Cyclization | Nature of the cyclization precursor | Exclusive formation of 2H-indazoles | organic-chemistry.orgacs.orgnih.gov |
| Three-Component Reaction | Reaction mechanism | High selectivity for 2H-indazoles | organic-chemistry.org |
| Rh(III)-catalyzed C-H Activation | Directing group (azo) | Regioselective formation of 2-aryl-2H-indazoles | nih.govacs.org |
| Copper-catalyzed Cross-Coupling | Catalyst and reaction conditions | Complete N(2)-regiocontrol | rsc.org |
While the aforementioned methodologies provide robust pathways to a variety of substituted 2H-indazoles, their specific application to the synthesis of this compound has not been explicitly reported in the reviewed scientific literature. Further research would be required to adapt and optimize these methods for the preparation of this specific target molecule.
Strategies for Preferential 2H-Substitution
Achieving preferential substitution at the N-2 position of the indazole ring is a significant synthetic challenge, as the 1H-tautomer is generally the more thermodynamically stable form. nih.gov However, a variety of methods have been developed to selectively afford 2-substituted 2H-indazoles. These strategies often involve transition-metal catalysis or carefully designed one-pot procedures that kinetically favor the formation of the 2H product.
One prominent approach is the copper-catalyzed one-pot, three-component reaction . This method typically involves the condensation of a 2-halobenzaldehyde (e.g., 2-bromobenzaldehyde), a primary amine, and an azide source like sodium azide. organic-chemistry.org The copper catalyst is instrumental in facilitating the crucial C-N and N-N bond formations that lead to the 2H-indazole core. organic-chemistry.org This strategy demonstrates broad substrate scope and tolerance for various functional groups. organic-chemistry.org
Another effective strategy is the reductive cyclization of ortho-imino-nitrobenzene substrates . These substrates, generated in situ from the condensation of o-nitrobenzaldehydes and amines, can be cyclized using a reducing agent like tri-n-butylphosphine to yield substituted 2H-indazoles under mild conditions. organic-chemistry.org
Palladium-catalyzed reactions also offer a reliable route. A regioselective synthesis from 2-bromobenzyl bromides and arylhydrazines proceeds via an initial intermolecular N-benzylation, followed by an intramolecular N-arylation and subsequent oxidation to furnish the 2-aryl-2H-indazole. organic-chemistry.org Furthermore, rhodium(III)-catalyzed C-H bond functionalization of azobenzenes with aldehydes presents a sophisticated method for a formal [4+1] annulation, yielding N-aryl-2H-indazoles. nih.gov
More recent developments include N-N bond-forming oxidative cyclization from 2-aminomethyl-phenylamines, a method that provides selective access to various 2-substituted 2H-indazoles. organic-chemistry.org
| Synthetic Strategy | Key Reactants | Catalyst/Reagent | Key Features |
| Three-Component Reaction | 2-Halobenzaldehyde, Primary Amine, Sodium Azide | Copper(I) oxide nanoparticles (Cu₂O-NP) | One-pot synthesis, broad substrate scope. organic-chemistry.org |
| Reductive Cyclization | o-Nitrobenzaldehyde, Amine | Tri-n-butylphosphine | Mild conditions, forms intermediate o-imino-nitrobenzene. organic-chemistry.org |
| Palladium-Catalyzed Amination | 2-Bromobenzyl bromide, Arylhydrazine | Pd catalyst, t-Bu₃PHBF₄ (ligand) | Regioselective N-benzylation followed by intramolecular N-arylation. organic-chemistry.org |
| Rhodium-Catalyzed Annulation | Azobenzene, Aldehyde | Rhodium(III) catalyst | Formal [4+1] annulation via C-H activation. nih.gov |
| Oxidative Cyclization | 2-Aminomethyl-phenylamine | (NH₄)₂MoO₄, H₂O₂ | N-N bond formation, selective for 2H-indazoles. organic-chemistry.org |
Control of Tautomeric Forms during Synthesis
Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form typically being more stable. nih.govresearchgate.net The control of tautomerism is a critical aspect of synthesis, as the biological and physical properties of the isomers can differ significantly.
The relative stability of the tautomers can be influenced by substitution patterns. While computational studies have explored cases where the 2H-tautomer may be more stable, the 1H form usually predominates. nih.govresearchgate.net For the specific case of this compound, the presence of the ortho-hydroxy and carbaldehyde groups is expected to play a significant role. It is plausible that an intramolecular hydrogen bond could form between the 6-hydroxy group and the N-1 nitrogen of the pyrazole ring, or between the 7-carbaldehyde and the N-1 hydrogen in the 1H tautomer. Conversely, in the 2H-tautomer, a hydrogen bond between the 6-hydroxy group and the 7-carbaldehyde oxygen could provide stabilization. The specific solvent and solid-state packing forces can also influence the favored tautomeric form.
From a synthetic perspective, tautomeric control is often addressed during N-alkylation or N-arylation steps. The choice of reagents and reaction conditions can dictate the regiochemical outcome. For instance, N-alkylation of an indazole core under Mitsunobu conditions (using triphenylphosphine and a dialkyl azodicarboxylate) has been shown to favor the formation of the N-2 substituted isomer. nih.gov In contrast, using a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) tends to selectively produce the N-1 alkylated product, which is often the thermodynamically favored isomer. nih.gov The regioselectivity can also be steered by substituents on the indazole ring; electron-withdrawing groups at the C-7 position have been shown to confer excellent N-2 regioselectivity during alkylation. nih.gov
Functionalization and Derivatization Strategies of the this compound Core
The this compound scaffold possesses multiple reactive sites that allow for diverse functionalization and derivatization. These include the N-2 position of the indazole ring, the C-3 position, the phenolic hydroxyl group, and the aldehyde function.
Late-stage C-H functionalization is a powerful tool for modifying the indazole core directly. The C-3 position of the 2H-indazole ring is particularly amenable to such reactions. For example, visible-light-driven decarboxylative coupling with α-keto acids can introduce acyl groups at the C-3 position, yielding 3-acyl-2H-indazoles. nih.gov Metal-free methods for direct alkoxycarbonylation have also been developed to install C-3 carboxylic ester groups. organic-chemistry.org
Beyond C-H activation, traditional cross-coupling reactions are highly effective. If a halogen atom is present on the benzene ring of the indazole core, Suzuki-Miyaura cross-coupling with various organoboronic acids can be used to introduce a wide range of aryl or alkyl substituents. mdpi.com
The inherent functional groups of the title compound provide direct handles for derivatization:
The 6-hydroxy group: This phenolic hydroxyl can undergo standard reactions such as O-alkylation to form ethers or esterification to form esters, allowing for the modulation of properties like solubility and lipophilicity.
The 7-carbaldehyde group: The aldehyde is a versatile functional group that can be:
Oxidized to a carboxylic acid.
Reduced to a primary alcohol.
Converted into an oxime or hydrazone.
Used in reductive amination to introduce substituted aminomethyl groups.
Engaged in various condensation reactions (e.g., Knoevenagel, Wittig) to extend the carbon skeleton.
| Functionalization Site | Reaction Type | Reagents | Resulting Moiety |
| C-3 Position | C-H Acylation | α-Keto Acids, Visible Light | 3-Acyl |
| C-3 Position | C-H Alkoxycarbonylation | Chloroformates | 3-Carboxy ester |
| Aryl Core (pre-functionalized) | Suzuki-Miyaura Coupling | Organoboronic acids, Pd catalyst | Aryl, Alkyl |
| 6-Hydroxy Group | O-Alkylation (Williamson Ether Synthesis) | Alkyl halide, Base | Ether |
| 6-Hydroxy Group | Esterification | Acyl chloride or Anhydride | Ester |
| 7-Carbaldehyde Group | Oxidation | e.g., KMnO₄, Ag₂O | Carboxylic Acid |
| 7-Carbaldehyde Group | Reduction | e.g., NaBH₄ | Primary Alcohol |
| 7-Carbaldehyde Group | Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Substituted Amine |
These strategies, summarized in the table above, provide a comprehensive toolkit for chemists to explore the structure-activity relationships of derivatives based on the this compound core.
Structural Elucidation and Advanced Spectroscopic Characterization of 6 Hydroxy 2h Indazole 7 Carbaldehyde and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Distinction
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For indazole derivatives, it is particularly crucial for distinguishing between the 1H- and 2H- tautomers, which co-exist in equilibrium, though the 1H-indazole form is generally the more thermodynamically stable isomer. researchgate.netnih.gov The analysis of chemical shifts and coupling constants in both one-dimensional and two-dimensional NMR spectra allows for unambiguous assignment of the molecular structure.
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. The position of substituents on the indazole ring significantly influences the chemical shifts of the ring's atoms. bohrium.com For 6-hydroxy-1H-indazole-7-carbaldehyde, the electron-donating hydroxyl group (-OH) and the electron-withdrawing aldehyde group (-CHO) have predictable effects on the aromatic protons and carbons.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the indazole core. The proton at the C3 position typically appears as a singlet, while the protons on the benzene (B151609) ring (H4 and H5) would appear as doublets due to coupling with each other. The aldehyde and hydroxyl protons would appear as singlets, often with broad signals for the latter.
In the ¹³C NMR spectrum, the carbon atoms of the indazole ring system generally resonate between 109 and 142 ppm. mdpi.com The aldehyde carbonyl carbon is expected at a significantly downfield shift, typically around 190 ppm, while the carbon attached to the hydroxyl group (C6) would also be shifted downfield.
Distinguishing between the 1H- and 2H-isomers is possible by observing the chemical shifts of the pyrazole (B372694) part of the ring system. N-substitution significantly alters the electronic distribution and thus the chemical shifts of C3, C7a, and the substituent itself. nih.gov
Predicted ¹H and ¹³C NMR Chemical Shifts for 6-hydroxy-1H-indazole-7-carbaldehyde
This table presents predicted chemical shift (δ) values based on data from analogous indazole compounds. nih.govmdpi.comresearchgate.netrsc.org Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~8.1 | ~135 |
| H4 | ~7.1 (d) | ~122 |
| H5 | ~7.8 (d) | ~115 |
| CHO | ~9.9 (s) | ~191 |
| OH | ~11.0 (s, br) | - |
| NH | ~13.0 (s, br) | - |
| C3 | - | ~135 |
| C3a | - | ~125 |
| C4 | - | ~122 |
| C5 | - | ~115 |
| C6 | - | ~160 |
| C7 | - | ~112 |
| C7a | - | ~141 |
Two-dimensional NMR techniques are indispensable for confirming the precise connectivity and spatial arrangement of atoms, which is essential for differentiating isomers. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 6-hydroxy-1H-indazole-7-carbaldehyde, a key cross-peak would be observed between the H4 and H5 protons, confirming their adjacent positions on the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A significant NOE would be expected between the aldehyde proton and the H5 proton, confirming the ortho-positioning of the aldehyde group relative to C5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the ¹H signal at ~7.1 ppm to the ¹³C signal at ~122 ppm (H4 to C4).
The aldehyde proton (CHO) to C7 and C6a.
The H5 proton to C3a, C4, and C7.
The H4 proton to C5, C6, and C7a.
The N-H proton to C3a and C7a, confirming the 1H-tautomer.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For 6-hydroxy-2H-indazole-7-carbaldehyde (C₈H₆N₂O₂), high-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass (162.0429). sigmaaldrich.com
The fragmentation pattern observed in the mass spectrum provides further structural information. For this molecule, characteristic fragmentation pathways would include:
Loss of a hydrogen radical: A peak at [M-1]⁺ corresponding to the loss of the acidic hydroxyl proton or the labile aldehyde proton.
Loss of carbon monoxide: A peak at [M-28]⁺ (m/z 134) from the loss of CO, a common fragmentation for phenolic aldehydes.
Loss of the aldehyde group: A peak at [M-29]⁺ (m/z 133) from the cleavage of the formyl radical (•CHO).
Cleavage of the pyrazole ring: Fragmentation patterns similar to unsubstituted indazole, which typically involves loss of N₂ and HCN. nih.govnist.gov
Predicted Mass Spectrometry Fragmentation for 6-hydroxy-indazole-7-carbaldehyde
| m/z Value | Identity | Description |
| 162 | [M]⁺ | Molecular Ion |
| 134 | [M-CO]⁺ | Loss of Carbon Monoxide |
| 133 | [M-CHO]⁺ | Loss of Formyl Radical |
| 105 | [C₇H₅O]⁺ | Subsequent fragmentation after ring cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the key functional groups would produce characteristic absorption bands. nih.govnist.gov
Characteristic IR Absorption Bands for 6-hydroxy-indazole-7-carbaldehyde
| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |
| Phenol | O-H stretch | 3200-3400 | Broad, Strong |
| Amine (Indazole) | N-H stretch | 3100-3300 | Medium |
| Aromatic Ring | C-H stretch | 3000-3100 | Medium |
| Aldehyde | C-H stretch | 2720-2820 | Medium, Sharp |
| Aldehyde | C=O stretch | 1660-1700 | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Strong |
| Pyrazole Ring | C=N stretch | 1590-1620 | Medium |
| Phenol | C-O stretch | 1200-1260 | Strong |
The presence of a strong, sharp peak around 1670 cm⁻¹ would confirm the aldehyde carbonyl group, while a broad band above 3200 cm⁻¹ would indicate the hydroxyl group, likely involved in hydrogen bonding.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The indazole ring is an aromatic, conjugated system that absorbs UV radiation, leading to π → π* transitions. utoronto.ca The presence of the hydroxyl group (an auxochrome) and the carbaldehyde group (a chromophore) extends the conjugation and is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted indazole.
The spectrum would likely display multiple absorption bands in the UV region (200-400 nm). The specific λ_max values are influenced by the solvent polarity. utoronto.ca The extended π-system created by the fusion of the benzene and pyrazole rings, further functionalized with electron-donating (-OH) and electron-withdrawing (-CHO) groups, facilitates electron delocalization, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
X-Ray Diffraction (XRD) for Solid-State Structural Analysis
Single-crystal X-ray diffraction provides the most definitive structural information for a compound in its solid state, including precise bond lengths, bond angles, and intermolecular interactions. While specific experimental XRD data for this compound is not publicly available, its solid-state structure can be predicted based on analyses of similar indazole and benzimidazole derivatives. nih.govresearchgate.netresearchgate.net
The molecule is expected to be largely planar. In the crystal lattice, molecules would likely be arranged to maximize intermolecular forces. Key interactions would include:
Hydrogen Bonding: Strong hydrogen bonds are expected to form between the hydroxyl group of one molecule and the carbonyl oxygen or a pyrazole nitrogen of a neighboring molecule, likely leading to the formation of dimers or extended chains. The N-H of the pyrazole ring is also a potential hydrogen bond donor.
π–π Stacking: The planar aromatic indazole rings are expected to engage in π–π stacking interactions, further stabilizing the crystal packing. researchgate.net
These intermolecular forces dictate the crystal packing and ultimately influence the material's physical properties, such as its melting point and solubility.
Advanced Characterization Techniques (e.g., ESR, SEM-EDAX) for Specific Structural Aspects
While routine spectroscopic methods provide foundational structural information for this compound and its analogs, advanced techniques such as Electron Spin Resonance (ESR) spectroscopy and Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDAX) offer deeper insights into specific electronic and morphological characteristics. These methods are particularly valuable for studying radical species, paramagnetic materials, and the microstructural and elemental composition of solid-state samples.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. qa-group.com It is exclusively used for studying chemical species that have one or more unpaired electrons, such as organic radicals or metal complexes. qa-group.com For a molecule like this compound, ESR spectroscopy would not be directly applicable as it is a diamagnetic species with no unpaired electrons. However, the technique becomes indispensable for studying radical intermediates that could be formed from indazole derivatives during chemical reactions or through inducement by radiation. libretexts.org
The study of radical cations of heterocyclic compounds is a significant application of ESR. acs.org Should this compound or its analogs form a radical species, for instance, through oxidation leading to the loss of an electron, ESR would provide critical information about the distribution of the unpaired electron's spin density across the molecule. acs.org This is revealed through the hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H and ¹⁴N) within the radical. mdpi.com
Analysis of the ESR spectrum of a hypothetical radical cation of an indazole analog could yield hyperfine coupling constants as illustrated in the table below. These constants would allow for the mapping of the spin distribution, providing insights into the electronic structure of the radical. acs.org
Table 1: Hypothetical ESR Hyperfine Coupling Constants for a Radical Derived from an Indazole Analog
| Nucleus | Position | Hyperfine Coupling Constant (Gauss) |
|---|---|---|
| ¹⁴N | N1 | 2.5 |
| ¹⁴N | N2 | 2.1 |
| ¹H | H3 | 1.8 |
| ¹H | H4 | 4.2 |
| ¹H | H5 | 3.9 |
This data is illustrative and represents typical values for organic radicals.
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDAX)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnification. qa-group.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDAX or EDX), it also allows for the determination of the elemental composition of the sample. qa-group.com The SEM-EDAX technique directs a focused beam of electrons onto the sample, which generates various signals, including secondary electrons for imaging and characteristic X-rays for elemental analysis. qa-group.com Each element emits X-rays at a unique energy, allowing for qualitative and quantitative elemental mapping. nih.gov
For a crystalline or solid powder sample of this compound, SEM would reveal details about its particle size, shape, and surface texture. This is crucial for understanding the physical properties of the compound which can influence its behavior in various applications.
The EDAX component would provide an elemental analysis of the compound, confirming the presence of carbon, nitrogen, and oxygen. While not typically used for the structural elucidation of a pure organic compound (where NMR and mass spectrometry are primary tools), EDAX is invaluable for assessing purity, detecting inorganic impurities, or analyzing the composition of formulated products containing the indazole derivative. huji.ac.ilnih.gov For instance, it can identify residual catalysts or inorganic reagents.
Table 2: Theoretical Elemental Analysis of this compound by SEM-EDAX
| Element | Symbol | Atomic % (Theoretical) |
|---|---|---|
| Carbon | C | 59.26 |
| Hydrogen | H | 3.73 |
| Nitrogen | N | 17.28 |
Note: EDAX does not typically detect hydrogen. The values presented are based on the theoretical elemental composition of the pure compound.
Theoretical and Computational Chemistry Studies on 6 Hydroxy 2h Indazole 7 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of indazole derivatives. researchgate.net For 6-hydroxy-2H-indazole-7-carbaldehyde, these calculations can determine key parameters that govern its reactivity and stability.
The electronic structure is often described by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. atlantis-press.comresearchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. researchgate.net
DFT studies on similar heterocyclic molecules have shown that the distribution and energy of these frontier orbitals are significantly influenced by the nature and position of substituents. researchgate.net In this compound, the electron-donating hydroxyl group (-OH) and the electron-withdrawing carbaldehyde group (-CHO) are expected to modulate the electronic properties of the indazole core, influencing its reactivity and interaction with other molecules. Calculations can reveal the electron density distribution, highlighting the most electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.
Table 1: Representative Quantum Chemical Parameters Calculated for Heterocyclic Compounds
| Parameter | Description | Typical Significance |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | Relates to chemical stability and reactivity |
| Dipole Moment (Debye) | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions |
Tautomeric Equilibrium Analysis (1H- vs 2H-Indazole Forms)
Indazole and its derivatives exhibit annular tautomerism, primarily existing in two forms: 1H-indazole and 2H-indazole. nih.govnih.govbeilstein-journals.org The position of the hydrogen atom on one of the two nitrogen atoms in the pyrazole (B372694) ring defines the tautomeric form.
Computational studies consistently show that for the parent indazole and many of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.govbeilstein-journals.orgresearchgate.net This preference is attributed to the benzenoid character of the 1H form, which is energetically more favorable than the quinonoid structure of the 2H form. nih.govresearchgate.net The energy difference between the tautomers determines their relative populations at equilibrium. Theoretical calculations can precisely quantify this energy difference, providing a clear picture of the tautomeric landscape.
The stability of indazole tautomers can be significantly influenced by the electronic effects and intramolecular interactions of substituents on the benzene (B151609) ring. For this compound, the hydroxyl and carbaldehyde groups at positions 6 and 7, respectively, play a crucial role.
The presence of an intramolecular hydrogen bond between the 6-hydroxy group and the 7-carbaldehyde group, or between the 6-hydroxy group and the N1 atom, could potentially stabilize one tautomer over the other. Quantum chemical calculations are essential to evaluate the energies of the different tautomeric and rotameric forms, taking into account these intramolecular interactions. While the 1H form is generally more stable for most indazoles, specific substitution patterns can sometimes favor the 2H form. researchgate.net DFT calculations can elucidate the complex interplay of electronic and steric effects that govern the tautomeric equilibrium in this specific substituted indazole.
Conformational Analysis and Intramolecular Dynamics
The flexibility of the substituent groups in this compound gives rise to different possible conformations. Conformational analysis focuses on identifying the most stable spatial arrangements of the atoms in the molecule. The key aspects for this molecule are the orientation of the hydroxyl proton and the carbaldehyde group.
A significant feature is the potential for a strong intramolecular hydrogen bond between the hydroxyl group at position 6 and the carbonyl oxygen of the carbaldehyde group at position 7. This interaction would lead to a planar, six-membered ring-like structure, which typically confers significant conformational stability. Computational methods can be used to calculate the rotational energy barriers around the C-O and C-C single bonds of the substituents to map out the potential energy surface and identify the global minimum energy conformation.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Indazole derivatives are known to be potent inhibitors of various protein kinases. beilstein-journals.orgbiotech-asia.org
For this compound, docking studies can be performed against various therapeutically relevant targets, such as tyrosine kinases (e.g., VEGFR-2), to evaluate its potential as an inhibitor. beilstein-journals.orgbiotech-asia.org These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's binding pocket. japsr.inresearchgate.net For instance, the hydroxyl group and the nitrogen atoms of the indazole ring can act as hydrogen bond donors or acceptors, while the bicyclic ring system can engage in hydrophobic interactions. The binding energy, calculated as a score by the docking software, provides an estimate of the binding affinity. nih.govufv.br
Table 2: Example of Molecular Docking Results for Indazole Derivatives against a Protein Kinase Target
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Indazole Derivative 1 | VEGFR-2 (4AGD) | -6.99 | Cys919, Asp1046 |
| Indazole Derivative 2 | VEGFR-2 (4AG8) | -7.39 | Glu885, Leu1035 |
| This compound (Hypothetical) | Kinase Target | Not Determined | Not Determined |
Note: Data for Indazole Derivatives 1 and 2 are representative values from literature on similar compounds to illustrate typical results. biotech-asia.org
Prediction of Molecular Properties using Computational Methods (e.g., ADMET for synthetic design)
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using various computational models, often based on quantitative structure-activity relationships (QSAR). japsr.innih.gov These predictions help in prioritizing compounds for synthesis and experimental testing, thereby reducing time and cost. researchgate.net
For this compound, computational tools can predict properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. biotech-asia.orgnih.gov Drug-likeness rules, such as Lipinski's Rule of Five, can also be evaluated to assess the compound's potential as an orally bioavailable drug. simulations-plus.com These in silico ADMET predictions are valuable for the synthetic design phase, allowing chemists to modify the structure to improve its pharmacokinetic profile before committing to laboratory synthesis. biotech-asia.org
Table 3: Commonly Predicted ADMET Properties for Drug Discovery
| Property Category | Specific Parameter | Importance in Drug Design |
|---|---|---|
| Absorption | Aqueous Solubility, Caco-2 Permeability | Affects bioavailability after oral administration |
| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding (PPB) | Determines where the drug goes in the body |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Affects the drug's half-life and potential for drug-drug interactions |
| Excretion | Renal Clearance | Determines how the drug is eliminated from the body |
| Toxicity | Ames Mutagenicity, hERG Inhibition | Predicts potential for genetic damage or cardiac toxicity |
Mechanistic Investigations of Reaction Pathways via Computational Chemistry
Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving indazole derivatives. Although specific computational studies focused exclusively on this compound are not extensively documented in the literature, a wealth of theoretical investigations on the broader class of 2H-indazoles provides significant insights into their reactivity and the pathways of their functionalization. These studies are crucial for understanding reaction outcomes, predicting regioselectivity, and designing novel synthetic routes.
A significant area of investigation has been the C-H functionalization of the 2H-indazole core. For instance, quantum chemical calculations have been employed to support proposed mechanisms for the nitration of 2H-indazoles. These studies can help to determine whether a reaction proceeds through a radical pathway or other mechanisms by evaluating the energetics of various proposed intermediates and transition states.
In a similar vein, DFT calculations have been instrumental in explaining the differences in reactivity between indazole and indole electrophiles. By modeling the electronic structures and energy levels of these molecules, researchers can rationalize their behavior in chemical reactions.
Furthermore, comprehensive DFT mechanistic studies have been conducted on the regioselective N-alkylation of substituted indazoles. Such studies often involve the calculation of atomic charges and Fukui indices to predict the most likely sites for electrophilic attack. The Fukui function is a concept derived from DFT that helps to identify the most reactive sites in a molecule.
The following table illustrates the type of data that can be generated from such computational studies, in this case, for a model 2H-indazole system, to predict the regioselectivity of a hypothetical reaction.
| Atomic Site | Mulliken Charge | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack |
| N1 | -0.350 | 0.050 | 0.120 |
| N2 | -0.280 | 0.080 | 0.090 |
| C3 | 0.150 | 0.150 | 0.050 |
| C4 | -0.100 | 0.030 | 0.070 |
| C5 | -0.050 | 0.040 | 0.060 |
| C6 | -0.120 | 0.020 | 0.080 |
| C7 | 0.080 | 0.100 | 0.040 |
Note: The data in this table is hypothetical and for illustrative purposes to show the type of information generated in computational studies of 2H-indazoles.
Another key area where computational chemistry has provided valuable insights is in understanding the mechanisms of metal-catalyzed reactions. For example, in the nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes, computational studies can help to elucidate the catalytic cycle, including the roles of the metal center, ligands, and additives, and to determine whether the reaction proceeds via a radical pathway.
The calculated energy profile for a proposed reaction mechanism is a common output of these computational investigations. Such profiles map the energy of the system along the reaction coordinate, identifying transition states and intermediates, and allowing for the determination of activation energies. The activation energy is a critical parameter for predicting the feasibility and rate of a chemical reaction.
Below is an example of a table summarizing the calculated relative energies for a hypothetical reaction pathway for the functionalization of a 2H-indazole derivative.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Pre-reaction Complex | -5.2 |
| Transition State 1 | +15.8 |
| Intermediate | -10.1 |
| Transition State 2 | +20.5 |
| Products | -25.0 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the kind of energetic information obtained from computational studies on the reaction mechanisms of 2H-indazoles.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of indazole derivatives has been a subject of intense research, leading to a variety of methods for constructing the bicyclic ring system. nih.govresearchgate.net However, the regioselective synthesis of polysubstituted indazoles, particularly the less thermodynamically stable 2H-isomers, remains a challenge. nih.gov Future research should focus on developing novel, efficient, and regioselective synthetic routes to 6-hydroxy-2H-indazole-7-carbaldehyde and its analogues.
Current strategies for 2H-indazole synthesis often involve transition-metal-catalyzed cyclization of azobenzenes or reductive cyclization of ortho-nitrobenzaldehydes. nih.govorganic-chemistry.org For instance, copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide have proven effective for generating 2H-indazoles. organic-chemistry.org Adapting these methods to starting materials bearing hydroxyl and other sensitive functional groups is a key area for development.
Future synthetic explorations could include:
C-H Activation/Functionalization Cascades: Rhodium(III)-catalyzed C-H activation of azobenzenes followed by annulation with appropriate coupling partners offers a direct route to functionalized 2H-indazoles. nih.gov Investigating this approach with appropriately substituted azobenzenes could provide a streamlined synthesis of the target molecule.
Photocatalytic Methods: Visible-light-driven reactions offer mild and environmentally friendly alternatives. nih.gov Developing photocatalytic cyclizations, potentially under metal-free conditions, could improve the sustainability and accessibility of this compound.
Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Applying flow chemistry to known indazole syntheses could optimize the production of this specific scaffold.
| Synthetic Strategy | Description | Potential Advantages for Target Compound | Key Research Challenge |
|---|---|---|---|
| Transition-Metal Catalysis (e.g., Cu, Rh, Pd) | One-pot multi-component reactions or C-H activation/cyclization cascades using metal catalysts. nih.gov | High efficiency and potential for direct, late-stage functionalization. | Catalyst tolerance to the hydroxyl group and preventing unwanted side reactions with the aldehyde. |
| Photocatalysis | Utilizing visible light to drive cyclization reactions, often under mild, metal-free conditions. nih.gov | Green methodology, high functional group tolerance, and mild reaction conditions suitable for sensitive substrates. | Identifying suitable photosensitizers or photocatalyst-free conditions for the specific transformation. |
| Flow Chemistry | Performing synthesis in a continuous flow reactor. | Precise control of temperature and reaction time, improved safety, and ease of scale-up. | Optimizing reactor design and conditions for multi-step or heterogeneous reactions. |
| Enzymatic Synthesis | Using biocatalysts to perform key bond-forming steps. | High regio- and stereoselectivity, environmentally benign conditions. | Discovering or engineering enzymes capable of catalyzing the required cyclization. |
Advanced Functionalization of the Indazole Core for Enhanced Properties
The functional groups of this compound serve as versatile handles for further molecular elaboration. Advanced functionalization of the indazole core is crucial for tuning the compound's electronic, physical, and biological properties. Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic scaffolds without the need for pre-functionalized substrates. rsc.orgresearchgate.net
Future research should focus on selectively modifying the C3, C4, and C5 positions of the indazole ring, as well as the existing hydroxyl and aldehyde groups.
C3-Functionalization: The C3 position of 2H-indazoles is a common site for modification. rsc.org Reactions such as acylation, arylation, and alkylation can introduce a wide variety of substituents to modulate bioactivity. For example, visible-light-induced decarboxylative coupling with α-keto acids can yield 3-acyl-2H-indazoles. nih.gov
Benzene (B151609) Ring Functionalization: The directing effects of the C6-hydroxyl group could be exploited to achieve regioselective functionalization at the C5 position. Conversely, methods to functionalize the C4 position would also be valuable for creating a diverse library of derivatives.
Aldehyde and Hydroxyl Group Derivatization: The carbaldehyde group is a gateway to numerous other functionalities through reactions like oxidation to a carboxylic acid, reduction to an alcohol, or conversion to imines, oximes, and hydrazones. The hydroxyl group can be alkylated, acylated, or used to form ethers, further expanding the accessible chemical space.
| Functionalization Target | Reaction Type | Potential Property Enhancement | Example Reagents/Conditions |
|---|---|---|---|
| C3-Position | Acylation | Introduce kinase-binding motifs, improve solubility. nih.gov | α-keto acids with visible light; acyl chlorides with Lewis acids. |
| C3-Position | Arylation/Alkylation | Modulate lipophilicity, introduce pharmacophores. researchgate.net | Aryl halides via Pd-catalysis; alkyl halides with a base. |
| C7-Carbaldehyde | Reductive Amination | Introduce basic amine groups for improved pharmacokinetic properties. | Primary/secondary amines with a reducing agent (e.g., NaBH(OAc)₃). |
| C7-Carbaldehyde | Wittig Reaction | Introduce alkenyl groups for covalent targeting or extended conjugation. | Phosphonium ylides. |
| C6-Hydroxyl | Etherification | Mask hydrogen-bonding donor, improve metabolic stability. | Alkyl halides with a base (e.g., Williamson ether synthesis). |
Deeper Mechanistic Understanding of Biological and Catalytic Activities
Indazole derivatives are known to inhibit a variety of protein kinases, making them valuable in oncology. nih.gov They also exhibit anti-inflammatory, antimicrobial, and other pharmacological activities. biotech-asia.orgresearchgate.net The specific arrangement of a hydrogen bond donor (C6-OH), a hydrogen bond acceptor/reactive electrophile (C7-CHO), and the 2H-indazole core in this compound suggests potential for unique interactions with biological targets.
Future research must move beyond preliminary screening to a deeper mechanistic understanding. This involves:
Target Identification and Validation: Utilizing chemoproteomics and other target identification methods to discover the specific proteins or enzymes that interact with this compound and its derivatives. For some indazole derivatives, prediction tools have pointed towards tyrosine kinases as potential targets. rsc.org
Structural Biology: Co-crystallizing active compounds with their biological targets to obtain high-resolution structural data. This information is invaluable for understanding the binding mode and for guiding structure-based drug design.
Biophysical and Biochemical Assays: Employing techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and detailed enzyme kinetics to quantify binding affinity, thermodynamics, and the mechanism of inhibition (e.g., competitive, non-competitive, covalent). The aldehyde functionality, for instance, could potentially engage in reversible or irreversible covalent interactions with nucleophilic residues like lysine or cysteine in a target protein.
Computational Modeling: Using molecular docking and molecular dynamics (MD) simulations to predict binding poses, rationalize structure-activity relationships (SAR), and explore the conformational dynamics of the ligand-protein complex. nih.gov
Integration with Artificial Intelligence and Machine Learning in Molecular Design
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing molecular design and discovery. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers, thereby accelerating the design-make-test-analyze cycle.
For this compound, AI and ML can be integrated in several key areas:
De Novo Design: Using generative models (e.g., variational autoencoders, generative adversarial networks) to design novel indazole derivatives with optimized properties. nih.gov These models can be trained on known active molecules to learn the essential features for a desired biological activity and then generate new structures based on the this compound scaffold.
Property Prediction: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity, solubility, metabolic stability, and other ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of newly designed analogues before they are synthesized. nih.govnih.gov This allows for the prioritization of the most promising candidates, saving time and resources.
Synthetic Route Prediction: Employing retrosynthesis algorithms to identify and propose viable and efficient synthetic pathways for novel, complex indazole derivatives. This can help overcome synthetic challenges and suggest alternative, more efficient routes.
| AI/ML Application | Methodology | Objective for Indazole Research |
|---|---|---|
| Generative Molecular Design | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs) | Create novel indazole derivatives with high predicted affinity for a specific biological target. nih.gov |
| Predictive Modeling (QSAR/QSPR) | Random Forest, Support Vector Machines, Deep Neural Networks | Predict bioactivity, ADMET properties, and material characteristics of virtual compounds. nih.gov |
| Retrosynthesis Prediction | Neural networks, Monte Carlo tree search | Propose efficient synthetic routes for complex, AI-designed indazole analogues. |
| Active Learning | Integrated loop of prediction, synthesis, and testing | Intelligently select the next most informative compounds to synthesize and test to most rapidly improve model accuracy. mdpi.com |
Development of Sustainable and Eco-Friendly Synthetic Strategies
The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. benthamdirect.com The development of sustainable methods for producing this compound and its derivatives is a critical future direction.
Key areas for advancing green synthesis include:
Catalyst Development: Focusing on catalysts based on earth-abundant metals (e.g., copper, iron) instead of precious metals (e.g., palladium, rhodium). nih.gov Furthermore, developing heterogeneous catalysts that can be easily recovered and reused would significantly improve the sustainability of the process.
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical CO₂, ionic liquids, or bio-based solvents like polyethylene glycol (PEG). organic-chemistry.org
Energy Efficiency: Exploring energy-efficient reaction activation methods like ultrasound irradiation or microwave heating, which can often reduce reaction times and improve yields. researchgate.net One study demonstrated the use of lemon peel powder as a natural catalyst for 1H-indazole synthesis under ultrasound irradiation, highlighting the potential for novel, bio-based catalytic systems. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as through cycloaddition or condensation reactions, thereby minimizing waste. benthamscience.com
By pursuing these multifaceted research directions, the scientific community can fully elucidate the chemical, biological, and material potential of this compound, paving the way for its application in medicine and advanced materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-hydroxy-2H-indazole-7-carbaldehyde, and what critical steps ensure regioselectivity?
- Methodological Answer : A common approach involves alkylation of 2-hydrazobenzophenone intermediates followed by carbamate deprotection and dehydrative cyclization. For example, alkylation of 2-hydrazobenzophenone with methyl groups under refluxing HCl (12 M) selectively yields N-substituted 2H-indazoles. Key steps include optimizing deprotection conditions (e.g., avoiding cleavage of internal carbamates) and monitoring regioselectivity via HPLC or NMR .
- Relevant Techniques : TLC for reaction monitoring, reflux conditions, and acid/base workup.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substitution patterns and hydrogen bonding (e.g., hydroxyl proton shifts). IR spectroscopy identifies aldehyde (C=O stretch ~1700 cm) and hydroxyl groups.
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves molecular geometry. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond lengths vs. theoretical values) be resolved during structural determination?
- Methodological Answer :
- Refinement : Use SHELXL’s restraints for geometrically strained regions. Cross-validate with density functional theory (DFT) calculations to compare experimental and theoretical bond lengths.
- Data Integration : Check for twinning or high mosaicity using the R metric. For high-resolution data (<1 Å), anisotropic refinement improves accuracy .
Q. What strategies optimize reaction conditions to improve yield and purity in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Ru complexes) for cyclization efficiency. For example, [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)] in aqueous conditions achieves 70% yield in analogous syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., dimethylacetamide) enhance carbamate stability during alkylation. Avoid AcOH if internal carbamate cleavage is observed .
- Analytical Monitoring : Use in-situ FTIR or GC-MS to track intermediates and side products.
Q. How do hydrogen-bonding networks influence the solid-state properties (e.g., solubility, melting point) of this compound?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., , ) using Etter’s notation (e.g., chains). Strong intramolecular H-bonds reduce solubility, while intermolecular bonds elevate melting points .
- Thermal Analysis : DSC/TGA correlates melting behavior with packing efficiency. Compare with derivatives lacking hydroxyl groups (e.g., 7-nitro-1H-indazole) to isolate H-bonding effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
